2-Chloro-N-(2,3,4,5-tetrahydro-1-benzoxepin-3-yl)propanamide
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Overview
Description
2-Chloro-N-(2,3,4,5-tetrahydro-1-benzoxepin-3-yl)propanamide is a synthetic organic compound that belongs to the class of benzoxepines Benzoxepines are heterocyclic compounds containing a benzene ring fused to an oxepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,3,4,5-tetrahydro-1-benzoxepin-3-yl)propanamide typically involves the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate alkylating agent.
Amidation: The final step involves the formation of the propanamide group through an amidation reaction, typically using a suitable amine and an acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,3,4,5-tetrahydro-1-benzoxepin-3-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, e.g., azides, thiocyanates.
Oxidation: Oxidized derivatives of the benzoxepine ring.
Reduction: Reduced derivatives, potentially altering the functional groups present.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.
Materials Science: The compound’s unique structure may be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,3,4,5-tetrahydro-1-benzoxepin-3-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies, including molecular docking and binding assays.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Similar in structure but with a quinoline ring instead of a benzoxepine ring.
N-(4-{[(5R)-7-Chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]carbonyl}-3-methylphenyl)-2-methylbenzamide: Contains a benzazepine ring and different functional groups.
Uniqueness
2-Chloro-N-(2,3,4,5-tetrahydro-1-benzoxepin-3-yl)propanamide is unique due to its specific combination of a benzoxepine ring with a chlorinated propanamide group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-chloro-N-(2,3,4,5-tetrahydro-1-benzoxepin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9(14)13(16)15-11-7-6-10-4-2-3-5-12(10)17-8-11/h2-5,9,11H,6-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUODIBCTGQONM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC2=CC=CC=C2OC1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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